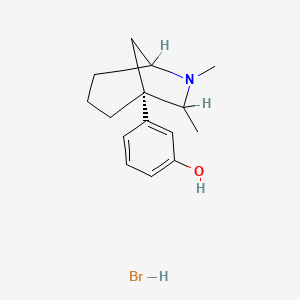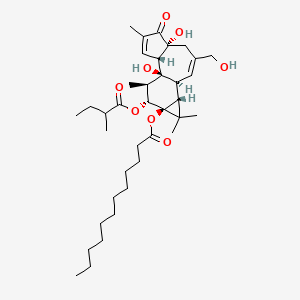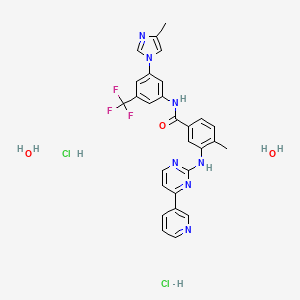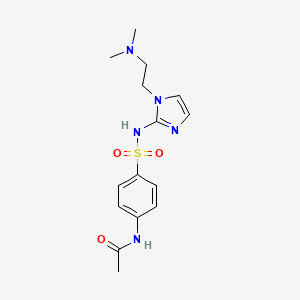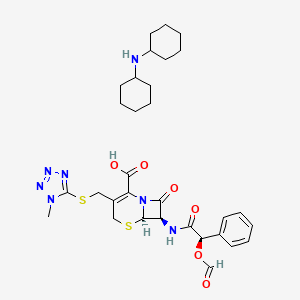
Sodium aluminum chlorohydroxy lactate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium aluminum chlorohydroxy lactate is a compound commonly used in cosmetic products, particularly in antiperspirants and deodorants. It is known for its ability to reduce perspiration and mask unpleasant body odors. The compound is a combination of sodium, aluminum, hydroxy groups, and lactate, which is a salt or ester of lactic acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of sodium lactate, a key component, involves the ester-salt method using edible lactic acid or refined lactic acid as raw material. The process includes mixing raw lactic acid with methanol, ethanol, or butanol, followed by esterification at a certain temperature and pressure to obtain lactate. This lactate is then saponified with sodium carbonate or sodium hydroxide to produce sodium lactate .
Industrial Production Methods: Industrial production of sodium aluminum chlorohydroxy lactate involves combining sodium lactate with aluminum salts under controlled conditions. The process ensures the formation of a stable compound that can be used in various applications, particularly in cosmetics .
Análisis De Reacciones Químicas
Types of Reactions: Sodium aluminum chlorohydroxy lactate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized under specific conditions.
Reduction: Aluminum ions can participate in reduction reactions.
Substitution: The lactate component can undergo substitution reactions with other chemical groups.
Common Reagents and Conditions:
Oxidation: Requires oxidizing agents such as hydrogen peroxide.
Reduction: Involves reducing agents like sodium borohydride.
Substitution: Utilizes reagents like halogens or other nucleophiles.
Major Products: The major products formed from these reactions include oxidized lactate derivatives, reduced aluminum complexes, and substituted lactate compounds .
Aplicaciones Científicas De Investigación
Sodium aluminum chlorohydroxy lactate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies related to cellular processes and enzyme activities.
Medicine: Investigated for its potential use in drug delivery systems and as an antiperspirant in medical treatments.
Industry: Widely used in the cosmetic industry for its antiperspirant and deodorant properties.
Mecanismo De Acción
The compound exerts its effects primarily through the aluminum ions, which block sweat ducts and form aggregates with sweat proteins. This action reduces perspiration by creating a membrane that prevents sweat from reaching the skin surface. Additionally, the lactate component helps in maintaining skin pH and provides moisturizing effects .
Comparación Con Compuestos Similares
Aluminum Chlorohydrate: Another aluminum-based compound used in antiperspirants.
Sodium Lactate: A simpler form used in various industries.
Aluminum Hydroxychloride: Similar in structure and function to sodium aluminum chlorohydroxy lactate.
Uniqueness: this compound is unique due to its combination of sodium, aluminum, hydroxy groups, and lactate, which provides a balanced effect of reducing perspiration while maintaining skin health. Its specific formulation makes it more effective and less irritating compared to other similar compounds .
Propiedades
Número CAS |
8038-93-5 |
|---|---|
Fórmula molecular |
C3H8AlClNaO5+ |
Peso molecular |
209.52 g/mol |
Nombre IUPAC |
aluminum;sodium;2-hydroxypropanoate;chloride;hydroxide;hydrate |
InChI |
InChI=1S/C3H6O3.Al.ClH.Na.2H2O/c1-2(4)3(5)6;;;;;/h2,4H,1H3,(H,5,6);;1H;;2*1H2/q;+3;;+1;;/p-3 |
Clave InChI |
YAKZEVHORUHNLS-UHFFFAOYSA-K |
SMILES canónico |
CC(C(=O)[O-])O.O.[OH-].[Na+].[Al+3].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



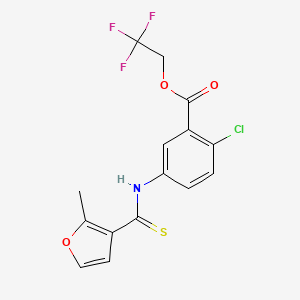
![4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid](/img/structure/B12772584.png)


